2-methyl-5-HT

Description

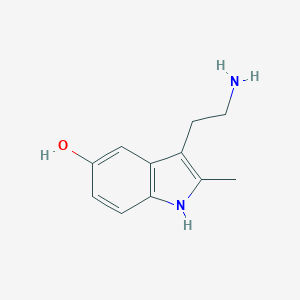

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7/h2-3,6,13-14H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWNEDARFVJQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228927 | |

| Record name | 2-Methyl-5-HT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78263-90-8 | |

| Record name | 2-Methyl-5-HT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78263-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-HT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078263908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5-HT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78263-90-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-5-hydroxytryptamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D77Z9HJT2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-HT: Discovery, Synthesis, and Biological Activity

Abstract

This technical guide provides a comprehensive overview of 2-methyl-5-hydroxytryptamine (2-methyl-5-HT), a pivotal research tool in the study of the serotonergic system. It details the historical context of its discovery as a selective 5-HT₃ receptor agonist, outlines a plausible multi-step chemical synthesis pathway, and presents its receptor binding and functional activity profile in a structured format. Furthermore, this document includes detailed experimental protocols for its synthesis and for conducting key biological assays, such as radioligand binding and patch-clamp electrophysiology, to characterize its interaction with the 5-HT₃ receptor. Visual diagrams of the synthesis and signaling pathways are provided to facilitate a deeper understanding of its chemical and biological properties. This guide is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology, medicinal chemistry, and related disciplines.

Discovery and Historical Context

2-Methyl-5-hydroxytryptamine (this compound), also known as 2-methylserotonin, emerged as a significant pharmacological tool during the initial characterization of the diverse family of serotonin (B10506) receptors. While a single definitive "discovery" paper is not prominent, its characterization and popularization as a selective 5-HT₃ receptor agonist can be traced to research in the late 1980s and early 1990s.

By 1990, researchers such as Richard A. Glennon and colleagues had synthesized and systematically characterized the binding profile of this compound, demonstrating its low affinity for 5-HT₁ and 5-HT₂ receptor subtypes.[1] This selectivity was instrumental in distinguishing the then-newly identified 5-HT₃ receptor from other serotonin receptor classes. The 5-HT₃ receptor is unique among serotonin receptors as it is a ligand-gated ion channel, mediating fast synaptic transmission, in contrast to the G-protein coupled nature of all other 5-HT receptor families.[2] The development of selective agonists like this compound and antagonists was crucial for elucidating the physiological roles of 5-HT₃ receptors, which are involved in processes such as emesis, anxiety, and nociception.[3][4]

Chemical Synthesis Pathway

The synthesis of this compound can be accomplished through a multi-step pathway starting from the commercially available precursor, 5-methoxy-2-methylindole (B121554). The general strategy involves the introduction of a two-carbon side chain with a terminal amine at the C3 position of the indole (B1671886) ring, followed by the demethylation of the methoxy (B1213986) group at the C5 position to yield the final hydroxyl group. A plausible and commonly employed route is the Speeter–Anthony tryptamine (B22526) synthesis.

Synthesis Workflow Diagram

Caption: A four-step synthesis pathway for this compound starting from 5-methoxy-2-methylindole.

Pharmacological Data

This compound is primarily characterized by its agonist activity and moderate selectivity for the 5-HT₃ receptor. Its binding affinity across various serotonin receptor subtypes is summarized below. The data highlights its significantly lower affinity for 5-HT₁ and 5-HT₂ receptor families, reinforcing its utility as a selective tool for studying 5-HT₃ receptor-mediated functions.

Receptor Binding Affinity Profile

The following table summarizes the binding affinities (Kᵢ) of this compound at various human serotonin receptor subtypes. Low Kᵢ values indicate high binding affinity.

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |

| 5-HT₁A | > 500 | [1] |

| 5-HT₁B | > 500 | |

| 5-HT₁D | 1220 | |

| 5-HT₁E | > 10,000 | |

| 5-HT₂A | > 500 | |

| 5-HT₂C | > 500 | |

| 5-HT₃ | ~50 - 200 (species/isoform dependent) |

Note: Affinity for the 5-HT₃ receptor can vary based on the specific subunit composition and species.

Functional Activity

As a full agonist at the 5-HT₃ receptor, this compound elicits a physiological response upon binding. In electrophysiological studies, application of this compound to cells expressing 5-HT₃ receptors induces a rapid inward current, primarily carried by Na⁺ and K⁺ ions.

| Receptor Subtype | Activity | Potency (EC₅₀, nM) | Reference |

| 5-HT₃ | Full Agonist | ~100 - 500 | |

| 5-HT₁A | Negligible | > 10,000 |

Note: EC₅₀ values can vary significantly depending on the expression system and assay conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis route based on established chemical transformations for tryptamine synthesis.

Materials and Reagents:

-

5-Methoxy-2-methylindole

-

Oxalyl chloride

-

Anhydrous diethyl ether (Et₂O)

-

Dimethylamine (2.0 M solution in THF or as gas)

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (B109758) (DCM)

-

Anhydrous dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

Step 1: Synthesis of 3-(2-Oxo-2-chloroacetyl)-5-methoxy-2-methylindole

-

Dissolve 5-methoxy-2-methylindole (1.0 eq) in anhydrous Et₂O in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add oxalyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.

-

The resulting precipitate (the glyoxalyl chloride intermediate) is collected by vacuum filtration, washed with cold Et₂O, and dried under vacuum.

Step 2: Synthesis of N,N-Dimethyl-2-oxo-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide

-

Suspend the product from Step 1 in anhydrous Et₂O at 0 °C.

-

Slowly bubble dimethylamine gas through the suspension or add a 2.0 M solution of dimethylamine in THF (2.5 eq) dropwise.

-

Stir the mixture at room temperature for 2-3 hours.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude amide.

Step 3: Synthesis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine

-

In a separate flame-dried flask under an inert atmosphere, prepare a suspension of LAH (4.0 eq) in anhydrous THF.

-

Cool the LAH suspension to 0 °C.

-

Dissolve the crude amide from Step 2 in anhydrous THF and add it dropwise to the LAH suspension.

-

After the addition is complete, allow the reaction to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting solids and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude methoxylated tryptamine.

Step 4: Synthesis of 2-Methyl-5-hydroxytryptamine (Demethylation)

-

Dissolve the crude product from Step 3 in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add BBr₃ (1.0 M solution in DCM, 3.0 eq) dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol, followed by saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer multiple times with an ethyl acetate/isopropanol mixture.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield this compound.

Protocol 2: 5-HT₃ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the 5-HT₃ receptor using a radiolabeled antagonist.

Materials and Reagents:

-

Cell membranes prepared from a cell line stably expressing human 5-HT₃ receptors (e.g., HEK293 cells).

-

[³H]Granisetron or other suitable 5-HT₃ radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: High concentration of a known 5-HT₃ antagonist (e.g., 10 µM Ondansetron).

-

Test compounds at various concentrations.

-

96-well microplates, glass fiber filters (e.g., GF/B, presoaked in polyethylenimine).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Plate Setup: Prepare a 96-well plate. For each test compound concentration, set up triplicate wells. Include wells for total binding (radioligand + buffer) and non-specific binding (radioligand + non-specific control).

-

Reaction Mixture: To each well, add in the following order:

-

50 µL of Assay Buffer (for total binding) or non-specific antagonist (for non-specific binding) or test compound.

-

50 µL of [³H]Granisetron at a final concentration close to its K_d value (e.g., 0.5 nM).

-

100 µL of the cell membrane preparation (containing 10-20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a method to measure the functional activation of 5-HT₃ receptors by this compound.

Materials and Reagents:

-

Cell line expressing 5-HT₃ receptors (e.g., HEK293 or N1E-115 neuroblastoma cells).

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with CsOH).

-

This compound stock solution.

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system).

-

Borosilicate glass pipettes (pulled to 3-5 MΩ resistance).

Procedure:

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with External Solution.

-

Pipette Formation: Pull a glass pipette, fire-polish the tip, and fill with Internal Solution.

-

Giga-seal Formation: Under visual control, approach a single cell with the pipette tip and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Agonist Application: Using a rapid perfusion system, apply the External Solution containing a known concentration of this compound (e.g., 10 µM) to the cell for a short duration (e.g., 2-5 seconds).

-

Data Acquisition: Record the inward current elicited by the agonist application. Ensure a washout period with External Solution between applications to allow for receptor recovery.

-

Dose-Response: To determine the EC₅₀, apply a range of this compound concentrations and measure the peak inward current for each.

-

Data Analysis: Normalize the current responses to the maximal response. Plot the normalized current against the logarithm of the agonist concentration and fit the data with a Hill equation to determine the EC₅₀.

Signaling Pathway

Unlike other serotonin receptors that are G-protein coupled, the 5-HT₃ receptor is a ligand-gated ion channel. Upon binding of an agonist like this compound, the receptor undergoes a conformational change that opens a central, non-selective cation channel. This allows the rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions and the efflux of potassium (K⁺) ions, leading to depolarization of the cell membrane. This depolarization constitutes a fast excitatory postsynaptic potential in neurons.

Caption: Signaling pathway of the 5-HT₃ receptor activated by this compound, leading to ion influx and membrane depolarization.

References

A Comprehensive Pharmacological Profile of 2-Methyl-5-Hydroxytryptamine (2-Me-5-HT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-hydroxytryptamine (2-Me-5-HT), also known as 2-methylserotonin, is a synthetic tryptamine (B22526) derivative and a structural analogue of the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT).[1][2] Its chemical structure features a methyl group at the 2-position of the indole (B1671886) ring, which significantly influences its pharmacological properties compared to serotonin.[3] This modification confers a distinct receptor binding and functional activity profile, making 2-Me-5-HT a valuable pharmacological tool for elucidating the roles of specific serotonin receptor subtypes. This document provides an in-depth technical overview of the pharmacological profile of 2-Me-5-HT, including its receptor binding affinity, functional activity, signaling pathways, and observed in vivo effects, supplemented with detailed experimental methodologies.

Chemical and Physical Properties

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol[1][2] |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molar Mass | 190.246 g·mol⁻¹ |

| CAS Number | 78263-90-8 |

Receptor Binding Profile

2-Me-5-HT exhibits a distinct binding profile across the serotonin receptor family. It is most recognized for its activity at the 5-HT₃ receptor but also shows high affinity for the 5-HT₆ receptor. The binding affinities, typically expressed as the inhibition constant (Kᵢ), quantify the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay.

Table 1: Receptor Binding Affinities (Kᵢ) of 2-Methyl-5-Hydroxytryptamine

| Receptor Subtype | Kᵢ (nM) | Species/Tissue Source | Reference |

|---|---|---|---|

| 5-HT₃ | 1200 | Not Specified |

| 5-HT₆ | 46 | Not Specified | |

Note: Lower Kᵢ values indicate higher binding affinity. The data highlights that while 2-Me-5-HT is widely used as a 5-HT₃ agonist, it possesses a significantly higher binding affinity for the 5-HT₆ receptor.

Functional Activity and Signaling Pathways

Functional assays determine the biological response elicited by a ligand upon binding to its receptor. 2-Me-5-HT is characterized primarily as a full and selective agonist at the 5-HT₃ receptor.

5-HT₃ Receptor Activity

The 5-HT₃ receptor is unique among serotonin receptors as it is a ligand-gated ion channel, a member of the Cys-loop superfamily. Activation of the 5-HT₃ receptor by an agonist like 2-Me-5-HT leads to the rapid opening of a non-selective cation channel, resulting in the influx of Na⁺ and K⁺ ions and depolarization of the neuronal membrane. This excitatory response is responsible for fast synaptic transmission in the central and peripheral nervous systems.

References

An In-depth Technical Guide to the Receptor Binding Affinity and Selectivity of 2-methyl-5-HT

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity of 2-methyl-5-hydroxytryptamine (2-methyl-5-HT) for serotonin (B10506) (5-HT) receptors. It is designed to be a core resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of key biological pathways and workflows.

Introduction to this compound

2-methyl-5-hydroxytryptamine, a tryptamine (B22526) derivative, is a well-characterized and widely used pharmacological tool. It is structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine). This compound is particularly noted for its potent and selective agonist activity at the 5-HT3 receptor subtype.[1][2] The 5-HT3 receptor is unique among the serotonin receptor family as it is a ligand-gated ion channel, whereas all other 5-HT receptors are G-protein coupled receptors.[3] This distinct mechanism of action makes this compound a valuable probe for studying the physiological and pathological roles of 5-HT3 receptors.

Receptor Binding Affinity and Selectivity Profile

The primary pharmacological characteristic of this compound is its high affinity and selectivity for the 5-HT3 receptor. However, it also exhibits measurable affinity for other serotonin receptor subtypes, albeit at significantly lower levels. The following table summarizes the binding affinities (Ki) of this compound at various human 5-HT receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) in nM | Comments |

| 5-HT3 | ~600 | High affinity, potent agonist. The reported value is for inhibition of current, which reflects binding to the desensitized state.[4] |

| 5-HT1A | Low Affinity | Significantly lower affinity compared to 5-HT3 receptors. |

| 5-HT1B | Low Affinity | Significantly lower affinity compared to 5-HT3 receptors. |

| 5-HT1D | Low Affinity | Significantly lower affinity compared to 5-HT3 receptors. |

| 5-HT2A | Low Affinity | Significantly lower affinity compared to 5-HT3 receptors. |

| 5-HT2B | Low Affinity | Significantly lower affinity compared to 5-HT3 receptors. |

| 5-HT2C | Low Affinity | Significantly lower affinity compared to 5-HT3 receptors. |

Note: The exact Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Signaling Pathways

The activation of the 5-HT3 receptor by this compound initiates a rapid excitatory postsynaptic potential. Being a ligand-gated ion channel, the receptor activation leads to the opening of a non-selective cation channel, permeable to Na+, K+, and Ca2+ ions.[3] The influx of these ions, particularly Na+ and Ca2+, causes depolarization of the cell membrane. The increase in intracellular calcium concentration can then trigger a cascade of downstream signaling events.

Figure 1: Simplified signaling pathway of the 5-HT3 receptor activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding affinity and functional activity of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific 5-HT receptor subtype.

References

- 1. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 4. Electrophysiological consequences of ligand binding to the desensitized 5-HT3 receptor in mammalian NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 2-Methyl-5-HT Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl-5-hydroxytryptamine (2-methyl-5-HT) analogues. This compound, a tryptamine (B22526) derivative closely related to the neurotransmitter serotonin (B10506), is a moderately selective full agonist at the 5-HT3 receptor.[1] Understanding the structural modifications that influence the affinity and selectivity of its analogues for various serotonin receptor subtypes is crucial for the development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate further research and drug discovery in this area.

Core Structure and Pharmacological Profile

This compound serves as a foundational scaffold for exploring the chemical space around the serotonin receptors. The core structure consists of a 2-methyl-substituted indole (B1671886) ring with a 5-hydroxy group and an ethylamine (B1201723) side chain at the 3-position. Modifications to each of these regions—the indole ring, the ethylamine side chain, and the terminal amine—can significantly alter the pharmacological profile of the resulting analogues, influencing their affinity, selectivity, and efficacy at the various 5-HT receptor subtypes.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data for this compound and a selection of its analogues and structurally related tryptamines at various human serotonin (h5-HT) receptor subtypes. The data is presented to facilitate comparison and analysis of the structure-activity relationships.

Table 1: Binding Affinities (Ki, nM) of this compound and Related Analogues at Various 5-HT Receptor Subtypes

| Compound | Indole Substituent(s) | Side Chain | Terminal Amine | h5-HT1A (Ki, nM) | h5-HT1E (Ki, nM) | h5-HT1F (Ki, nM) | h5-HT2A (Ki, nM) | h5-HT2C (Ki, nM) | h5-HT3 (pKi) |

| Serotonin (5-HT) | 5-OH | Ethyl | -NH2 | - | 10 | - | - | - | - |

| This compound | 2-CH3, 5-OH | Ethyl | -NH2 | - | 602[2] | - | - | - | - |

| 5-MeO-DMT | 5-OCH3 | Ethyl | -N(CH3)2 | 33 | - | - | 111 | 455 | - |

| 4-OH-DMT (Psilocin) | 4-OH | Ethyl | -N(CH3)2 | 129 | - | - | 47 | 46 | - |

| 2,5-Dimethoxy-4-iodoamphetamine (DOI) | - | Amphetamine | -NH2 | 105 | - | - | 0.6 | 2.4 | - |

Key SAR Observations:

-

2-Methyl Substitution: The introduction of a methyl group at the 2-position of the indole ring, as seen in this compound, appears to be detrimental to binding at the 5-HT1E receptor, with a 60-fold decrease in affinity compared to serotonin.[2] This suggests that steric bulk at this position is not well-tolerated by this receptor subtype.

-

5-Position Substituents: The nature of the substituent at the 5-position of the indole ring significantly influences receptor affinity and selectivity. While a hydroxyl group is present in the endogenous ligand serotonin, methoxy (B1213986) and other substitutions can modulate activity at various 5-HT receptors.

-

Terminal Amine Substitution: N,N-dimethylation of the terminal amine, as seen in 5-MeO-DMT and 4-OH-DMT, is generally well-tolerated and can lead to high affinity at 5-HT1A, 5-HT2A, and 5-HT2C receptors.

-

Side Chain Modification: Alterations to the ethylamine side chain, such as the inclusion of an alpha-methyl group to form an amphetamine analogue like DOI, can dramatically increase affinity, particularly at the 5-HT2A and 5-HT2C receptors.

Experimental Protocols

The characterization of this compound analogues involves a suite of in vitro assays to determine their binding affinity, functional activity, and selectivity. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

- Cells stably expressing the human 5-HT receptor subtype of interest are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

- The homogenate is centrifuged at low speed to remove cellular debris.

- The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

- The membrane pellet is washed and resuspended in an appropriate assay buffer.

- Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Assay Procedure:

- The assay is typically performed in a 96-well plate format.

- To each well, add in the following order:

- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

- A fixed concentration of the radiolabeled ligand (e.g., [3H]Granisetron for 5-HT3 receptors).

- Varying concentrations of the unlabeled test compound (this compound analogue).

- The prepared cell membranes.

- For determining non-specific binding, a high concentration of a known unlabeled ligand is added instead of the test compound.

- The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Filtration and Counting:

- The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

- The filters are washed multiple times with ice-cold wash buffer.

- The filters are dried, and a scintillation cocktail is added.

- The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Second Messenger Quantification

Functional assays measure the cellular response following receptor activation by an agonist. For G-protein coupled receptors (GPCRs), this often involves quantifying the change in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca2+).

1. Cell Culture and Plating:

- Cells expressing the 5-HT receptor of interest are cultured to approximately 80-90% confluency.

- The cells are then seeded into 96-well plates and incubated overnight.

2. Assay Procedure:

- The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the cells are pre-incubated.

- For Gi-coupled receptors, a Gs-pathway activator such as forskolin (B1673556) is added to induce a baseline level of cAMP.

- Varying concentrations of the test compound (this compound analogue) are added to the wells.

- The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.

3. Lysis and Detection:

- A lysis buffer is added to stop the reaction and release the intracellular cAMP.

- The concentration of cAMP is then quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

4. Data Analysis:

- The results are used to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.

1. Cell Preparation and Dye Loading:

- Cells expressing the Gq-coupled 5-HT receptor are plated in a 96-well, black-walled, clear-bottom plate.

- The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage.

- The plate is incubated in the dark to allow for dye de-esterification and loading into the cytoplasm.

2. Assay Procedure:

- The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

- A baseline fluorescence reading is taken.

- Varying concentrations of the test compound are added to the wells by the instrument's integrated pipettor.

- The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.

3. Data Analysis:

- The change in fluorescence intensity (peak minus baseline) is plotted against the concentration of the test compound.

- The EC50 value is determined from the resulting dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the study of this compound analogues.

References

Physiological Role of 5-HT3 Receptor Activation by 2-Methyl-5-HT: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxytryptamine type 3 (5-HT3) receptor is a unique member of the serotonin (B10506) receptor family, functioning as a ligand-gated ion channel.[1] Its activation by agonists leads to rapid, transient depolarization of neurons in both the central and peripheral nervous systems.[1][2] 2-methyl-5-hydroxytryptamine (2-methyl-5-HT) is a potent and selective agonist for the 5-HT3 receptor, making it an invaluable tool for elucidating the physiological and pathological roles of this receptor.[3][4] This technical guide provides a comprehensive overview of the physiological consequences of 5-HT3 receptor activation by this compound, with a focus on quantitative data, detailed experimental protocols, and signaling pathways.

Core Concepts: The 5-HT3 Receptor and this compound

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABA-A, and glycine (B1666218) receptors. Functional 5-HT3 receptors are pentameric structures, most commonly homomers of the 5-HT3A subunit or heteromers of 5-HT3A and 5-HT3B subunits. The subunit composition influences the receptor's pharmacological and biophysical properties.

Upon binding of an agonist, such as this compound, the 5-HT3 receptor channel opens, allowing the influx of cations, primarily Na+ and K+, and to a lesser extent, Ca2+. This influx leads to membrane depolarization and neuronal excitation. This compound is a selective agonist for the 5-HT3 receptor, though it has been noted to have some affinity for other serotonin receptor subtypes at higher concentrations. It is less potent than the endogenous ligand, serotonin (5-HT).

Quantitative Data: Potency and Efficacy of this compound

The following table summarizes the available quantitative data for the interaction of this compound with the 5-HT3 receptor. It is important to note that values can vary depending on the experimental system (e.g., cell line, tissue preparation), receptor subunit composition (homomeric vs. heteromeric), and species.

| Parameter | Species/System | Receptor Subtype | Value | Reference |

| Potency (EC50) | Rat Petrosal Neurons | Endogenous | Mimics 5-HT effect | |

| Rat Hippocampal Neurons | Endogenous | Effective at 10 and 50 µM | ||

| Efficacy | Human vs. Mouse | 5-HT3A | Greater efficacy at human receptor |

Physiological Roles and Consequences of Activation

Activation of 5-HT3 receptors by this compound elicits a range of physiological responses, primarily related to neuronal excitability.

Gastrointestinal Function and Emesis

The highest density of 5-HT3 receptors is found in the gastrointestinal tract and the brainstem areas involved in the vomiting reflex, such as the area postrema and the nucleus of the solitary tract. Activation of these receptors by this compound is a potent trigger for nausea and emesis. This effect is utilized in preclinical models to screen for anti-emetic drugs.

Neuronal Signaling in the Central Nervous System

In the CNS, 5-HT3 receptors are involved in fast excitatory neurotransmission. Studies have shown that this compound can modulate synaptic transmission. For instance, in rat hippocampal CA1 pyramidal neurons, this compound reduces both excitatory and inhibitory postsynaptic potentials.

Other Potential Roles

Emerging research suggests a role for 5-HT3 receptors in mood and anxiety. Preclinical studies using this compound have contributed to the understanding of the complex involvement of the serotonergic system in these conditions.

Signaling Pathways

The primary signaling event following 5-HT3 receptor activation by this compound is the influx of cations, leading to depolarization. However, the downstream consequences, particularly the role of calcium influx, can initiate more complex intracellular signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the physiological role of this compound at the 5-HT3 receptor.

Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT3 receptor.

1. Materials:

-

Receptor Source: Membranes from cells expressing recombinant 5-HT3 receptors (e.g., HEK293 cells) or from brain regions with high 5-HT3 receptor density (e.g., entorhinal cortex).

-

Radioligand: A high-affinity 5-HT3 receptor antagonist, such as [3H]granisetron or [3H]GR65630.

-

Competitor: this compound.

-

Non-specific binding control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM ondansetron).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Filtration apparatus: With glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter and cocktail.

2. Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total binding: Radioligand + assay buffer + membrane preparation.

-

Non-specific binding: Radioligand + non-specific binding control + membrane preparation.

-

Competition: Radioligand + varying concentrations of this compound + membrane preparation.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters under vacuum. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording ion channel currents activated by this compound in cells expressing 5-HT3 receptors.

1. Materials:

-

Cells: HEK293 cells or neurons expressing 5-HT3 receptors.

-

External Solution (in mM): e.g., 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.3.

-

Internal (Pipette) Solution (in mM): e.g., 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, pH 7.3.

-

Agonist Solution: this compound dissolved in the external solution.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for pulling patch pipettes.

2. Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Approach a cell with the micropipette and apply slight positive pressure.

-

Upon contact with the cell, release the pressure to form a high-resistance (GΩ) seal.

-

Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

-

Drug Application: Rapidly perfuse the agonist solution containing this compound onto the cell.

-

Data Acquisition: Record the inward current evoked by the application of this compound.

-

Data Analysis: Measure the peak amplitude, activation, and desensitization kinetics of the current. Construct a dose-response curve by applying a range of this compound concentrations to determine the EC50 value.

Calcium Imaging

This protocol uses the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration upon stimulation with this compound.

1. Materials:

-

Cells: Cells expressing 5-HT3 receptors plated on coverslips.

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Fura-2 AM stock solution: Dissolved in DMSO.

-

This compound solution: Dissolved in loading buffer.

-

Fluorescence microscope with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm).

-

Image acquisition and analysis software.

2. Procedure:

-

Dye Loading:

-

Wash the cells with loading buffer.

-

Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash the cells with loading buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.

-

Perfuse the cells with the this compound solution.

-

Continue to acquire fluorescence images at both excitation wavelengths.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point in selected regions of interest (individual cells).

-

An increase in this ratio indicates an increase in intracellular Ca2+ concentration.

-

Quantify the magnitude and kinetics of the Ca2+ response.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the physiological role of this compound.

Conclusion

This compound is a critical pharmacological tool for probing the function of the 5-HT3 receptor. Its selective activation of this ligand-gated ion channel provides a means to investigate the physiological consequences of rapid neuronal depolarization in various systems. The methodologies outlined in this guide, from in vitro binding and functional assays to in vivo behavioral models, offer a robust framework for researchers and drug development professionals to further unravel the complex role of the 5-HT3 receptor in health and disease. Future research will likely continue to refine our understanding of the nuanced signaling pathways and physiological responses mediated by the activation of 5-HT3 receptors with agonists like this compound.

References

- 1. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 3. The 5-HT3 receptor agonist this compound reduces postsynaptic potentials in rat CA1 pyramidal neurons of the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

2-Methyl-5-HT: A Technical Guide for Studying Serotonergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-hydroxytryptamine (2-methyl-5-HT) is a tryptamine (B22526) derivative and a potent and selective agonist for the serotonin (B10506) 3 (5-HT3) receptor.[1][2][3][4] This selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT3 receptor in the central and peripheral nervous systems. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in studying serotonergic pathways.

Core Properties of this compound

This compound is a synthetic organic compound structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine). Its chemical structure and properties are summarized below.

| Property | Value |

| IUPAC Name | 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol |

| Synonyms | 2-Methylserotonin, 2-Me-5-HT |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molar Mass | 190.24 g/mol |

| CAS Number | 78263-90-8 |

Pharmacological Profile

The primary pharmacological action of this compound is its potent and selective agonism at the 5-HT3 receptor, a ligand-gated ion channel.[1]

Receptor Binding Affinity and Selectivity

The selectivity of this compound for the 5-HT3 receptor over other serotonin receptor subtypes is a key feature that enables its use as a specific pharmacological probe. The following table summarizes the available binding affinity (Ki) data.

| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

| 5-HT3 | High Affinity (Specific values vary by study) | Rat, Human | |

| 5-HT1A | Lower Affinity | Rat | |

| 5-HT2A | Lower Affinity | Rat |

Pharmacodynamics

Activation of the 5-HT3 receptor by this compound leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ ions and the efflux of K⁺ ions. This influx of positive ions causes rapid depolarization of the neuronal membrane.

The pharmacodynamic effects of this compound are diverse and depend on the location of the 5-HT3 receptors. Systemic administration of this compound has been shown to increase dopamine (B1211576) release in the nucleus accumbens, an effect that is dependent on the impulse flow of dopamine neurons. In vitro studies have also demonstrated that 5-HT3 receptor agonism can facilitate the release of various neurotransmitters, including dopamine and GABA.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, and half-life, are not extensively reported in publicly available literature. The pharmacokinetic profile of similar compounds, like the 5-HT3 antagonist ondansetron, in rats shows a rapid absorption phase and a short half-life of approximately 30-40 minutes following subcutaneous administration. It is important for researchers to determine the specific pharmacokinetic profile of this compound in their experimental model to ensure appropriate dosing and timing of measurements.

5-HT3 Receptor Signaling Pathway

The binding of this compound to the 5-HT3 receptor initiates a cascade of intracellular events. The following diagram illustrates the key components of this signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study serotonergic pathways.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for the 5-HT3 receptor.

Materials:

-

Cell membranes expressing the 5-HT3 receptor

-

[³H]this compound (Radioligand)

-

Unlabeled this compound (for competition assay)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing 5-HT3 receptors in ice-cold lysis buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation

-

50 µL of [³H]this compound at various concentrations (for saturation binding) or a fixed concentration (for competition binding).

-

For competition assays, add 50 µL of unlabeled this compound at increasing concentrations. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of an appropriate unlabeled ligand.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding, plot specific binding against the concentration of [³H]this compound to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites). For competition binding, plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50, from which the Ki can be calculated.

In Vivo Microdialysis

This protocol allows for the measurement of neurotransmitter release in specific brain regions of a freely moving animal in response to this compound administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC with electrochemical detection (or mass spectrometry)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

Procedure:

-

Probe Implantation: Anesthetize the animal and secure it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue collecting dialysate samples for a defined period after drug administration.

-

Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, GABA) in the dialysate samples using HPLC-ED or a similar sensitive analytical technique.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot against time to visualize the effect of this compound on neurotransmitter release.

Behavioral Assays

Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: Place the animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).

-

Measurements: Record the time spent in and the number of entries into the open and closed arms.

-

Interpretation: Anxiolytic compounds typically increase the time spent in and entries into the open arms. This compound can be administered prior to the test to investigate the role of 5-HT3 receptors in anxiety.

Forced Swim Test (FST): This test is used to screen for potential antidepressant effects.

-

Apparatus: A cylinder filled with water from which the animal cannot escape.

-

Procedure: Place the animal in the water for a set period (e.g., 6 minutes).

-

Measurements: Record the duration of immobility (floating).

-

Interpretation: Antidepressant compounds typically decrease the duration of immobility. This compound can be administered to investigate the role of 5-HT3 receptors in depressive-like behaviors. Studies have shown that this compound can decrease immobility time, suggesting an antidepressant-like effect.

Logical Application of this compound in Research

The selective nature of this compound allows for a logical and systematic approach to dissecting the role of 5-HT3 receptors in complex biological systems.

Conclusion

This compound is a powerful and selective tool for probing the function of 5-HT3 receptors in the serotonergic system. Its utility in a wide range of experimental paradigms, from in vitro binding assays to in vivo behavioral studies, allows researchers to investigate the multifaceted roles of 5-HT3 receptors in health and disease. This guide provides a foundational understanding of its properties and application, empowering researchers to design and execute robust experiments to further our knowledge of serotonergic pathways.

References

- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

In Vitro Characterization of 2-methyl-5-HT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-5-hydroxytryptamine (2-methyl-5-HT) is a tryptamine (B22526) derivative and a close structural analog of the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). In the field of pharmacology, this compound is primarily recognized as a potent and selective agonist for the serotonin 5-HT3 receptor subtype.[1][2] Unlike the majority of serotonin receptors which are G protein-coupled receptors (GPCRs), the 5-HT3 receptor is a ligand-gated ion channel.[3][4] This fundamental difference in mechanism of action makes the in vitro characterization of this compound's effects crucial for understanding its physiological and potential therapeutic roles.

This technical guide provides an in-depth overview of the in vitro characterization of this compound, focusing on its receptor binding affinity, functional activity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided, along with data presentation in structured tables and visualization of relevant pathways and workflows using the DOT language for Graphviz.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at various serotonin receptor subtypes. This data is essential for assessing the compound's selectivity and potency.

Table 1: Receptor Binding Affinity (Ki) of this compound at Human Serotonin Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT3 | [3H]Granisetron | HEK293 cells | Data not explicitly found in searches | N/A |

| 5-HT2A | [3H]Ketanserin | CHO-K1 cells | >10,000 | [5] |

| 5-HT2B | [3H]LSD | CHO-K1 cells | >10,000 | |

| 5-HT2C | [3H]Mesulergine | CHO-K1 cells | >10,000 |

Note: While this compound is known to be a selective 5-HT3 agonist, specific Ki values from a comprehensive receptor panel screen were not identified in the provided search results. The data for 5-HT2 subtypes indicates low affinity.

Table 2: Functional Activity (EC50) of this compound

| Receptor Subtype | Assay Type | Cell Line / System | EC50 (µM) | Reference |

| Human 5-HT3A | Whole-cell patch clamp | HEK293 cells | ~8.6 (for 5-HT) | |

| Human 5-HT3A | Two-electrode voltage clamp | Xenopus oocytes | Potency relative to 5-HT is described, but specific EC50 not found | |

| Human 5-HT2A | IP3 Accumulation | CHO-K1 cells | No significant activity | |

| Human 5-HT2B | IP3 Accumulation | CHO-K1 cells | No significant activity | |

| Human 5-HT2C | IP3 Accumulation | CHO-K1 cells | No significant activity |

Note: Direct EC50 values for this compound from electrophysiological or calcium imaging assays were not consistently available in the search results. The potency is often described in relation to serotonin. It is established that this compound is less potent than 5-HT at the 5-HT3 receptor.

Signaling Pathways

The primary mechanism of action for this compound is the activation of the 5-HT3 receptor, a ligand-gated ion channel. This activation leads to a rapid influx of cations, including sodium (Na+), potassium (K+), and calcium (Ca2+), resulting in neuronal depolarization. This direct ionotropic signaling is distinct from the G protein-mediated second messenger cascades initiated by other serotonin receptor subtypes.

Activation of 5-HT3 receptors by this compound can lead to a measurable increase in intracellular calcium concentration. This increase is a direct consequence of Ca2+ influx through the receptor channel and can also trigger further calcium release from intracellular stores, a phenomenon known as calcium-induced calcium release (CICR).

Figure 1: Signaling pathway of this compound via the 5-HT3 receptor.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize the effects of this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor and other serotonin receptor subtypes. It involves a competition between the unlabeled ligand (this compound) and a radiolabeled ligand for binding to the receptor.

Experimental Workflow:

Figure 2: Workflow for a competitive radioligand binding assay.

Detailed Methodology (Competition Binding Assay for 5-HT3 Receptor):

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor.

-

Radioligand: [3H]granisetron (a high-affinity 5-HT3 antagonist).

-

Unlabeled ligand: this compound.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/B filters).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order: assay buffer, the appropriate dilution of this compound (or buffer for total binding, or a saturating concentration of a non-radiolabeled antagonist like unlabeled granisetron (B54018) for non-specific binding), the radioligand ([3H]granisetron) at a concentration close to its Kd, and the cell membrane preparation.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion flow through the 5-HT3 receptor channel upon activation by this compound, providing information on the agonist's potency (EC50) and efficacy.

Experimental Workflow:

Figure 3: Workflow for a whole-cell patch clamp experiment.

Detailed Methodology (for HEK293 cells expressing 5-HT3A receptors):

-

Materials:

-

HEK293 cells stably expressing the human 5-HT3A receptor.

-

Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling micropipettes.

-

External solution (in mM): e.g., 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.3.

-

Internal (pipette) solution (in mM): e.g., 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, pH 7.3 with CsOH.

-

This compound stock solution.

-

-

Procedure:

-

Culture HEK293 cells expressing 5-HT3A receptors on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull a glass micropipette with a resistance of 3-5 MΩ when filled with internal solution.

-

Under visual guidance, approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.

-

Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Rapidly apply different concentrations of this compound to the cell using a perfusion system.

-

Record the inward current elicited by this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the current for each concentration of this compound.

-

Normalize the responses to the maximal response.

-

Plot the normalized current as a function of the logarithm of the this compound concentration.

-

Fit the data to the Hill equation to determine the EC50 and the Hill coefficient.

-

Calcium Imaging Assay

This functional assay measures the increase in intracellular calcium concentration ([Ca2+]i) upon activation of 5-HT3 receptors by this compound. It is a high-throughput method to assess agonist activity.

Experimental Workflow:

Figure 4: Workflow for a calcium imaging assay.

Detailed Methodology (for NG108-15 cells endogenously expressing 5-HT3 receptors):

-

Materials:

-

NG108-15 cells.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

This compound stock solution.

-

Fluorescence plate reader or fluorescence microscope.

-

-

Procedure:

-

Plate NG108-15 cells in a 96-well black-walled, clear-bottom plate.

-

Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in HBSS.

-

Remove the culture medium and incubate the cells with the loading solution at 37°C for a specified time (e.g., 30-60 minutes).

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in the fluorescence plate reader and acquire a baseline fluorescence reading.

-

Add different concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each concentration.

-

Normalize the ΔF values to the maximal response.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50.

-

Conclusion

The in vitro characterization of this compound unequivocally identifies it as a selective agonist of the 5-HT3 receptor. Its primary mechanism of action is the direct activation of this ligand-gated ion channel, leading to cation influx and neuronal depolarization. While it exhibits high selectivity for the 5-HT3 receptor over other serotonin receptor subtypes, particularly the 5-HT2 family, a comprehensive quantitative analysis of its binding affinity across a full panel of serotonin receptors would further solidify its selectivity profile. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pharmacology of this compound and similar compounds, contributing to a deeper understanding of 5-HT3 receptor function and the development of novel therapeutic agents.

References

- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of 2-Methyl-5-HT on Neuronal Excitability

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-5-hydroxytryptamine (2-Methyl-5-HT) is a potent and moderately selective agonist for the serotonin (B10506) 5-HT3 receptor.[1] As the only ligand-gated ion channel among the serotonin receptor family, the 5-HT3 receptor plays a critical role in mediating fast, excitatory neurotransmission in both the central and peripheral nervous systems.[2][3][4] Activation of this receptor by agonists like this compound leads to rapid membrane depolarization and an increase in neuronal excitability. This guide provides a comprehensive overview of the molecular mechanisms, physiological effects, and experimental methodologies associated with the action of this compound on neurons. It summarizes quantitative data from key studies, details experimental protocols for assessing neuronal excitability, and visualizes the underlying signaling pathways and workflows.

Introduction to this compound and the 5-HT3 Receptor

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and behavioral processes through a diverse family of receptors.[5] Unlike the other 5-HT receptors, which are G-protein coupled, the 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABAA, and glycine (B1666218) receptors. This structural distinction endows the 5-HT3 receptor with the ability to mediate rapid synaptic transmission.

This compound is a tryptamine (B22526) derivative that serves as a valuable pharmacological tool for selectively activating 5-HT3 receptors to study their function. Its application in research allows for the precise investigation of the roles 5-HT3 receptors play in neuronal signaling, pain perception, emesis, and cognitive functions.

Core Mechanism of Action: The 5-HT3 Ligand-Gated Ion Channel

The 5-HT3 receptor is a pentameric structure composed of five subunits surrounding a central ion-conducting pore. The binding of an agonist, such as serotonin or this compound, to the extracellular domain induces a conformational change that opens the channel.

Key characteristics of 5-HT3 receptor activation:

-

Ionic Permeability: The channel is primarily permeable to cations, including sodium (Na+) and potassium (K+), with a smaller but significant permeability to calcium (Ca2+).

-

Neuronal Effect: The influx of positively charged ions, predominantly Na+ and Ca2+, leads to a rapid depolarization of the neuronal membrane.

-

Excitatory Response: If the depolarization is sufficient to reach the neuron's threshold potential, it will trigger the firing of an action potential, thereby increasing neuronal excitability.

Visualizing the Signaling Pathway and Experimental Workflow

The following diagrams, rendered in DOT language, illustrate the primary signaling cascade initiated by this compound and a typical electrophysiological workflow to study its effects.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound at the 5-HT3 receptor.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Quantitative Effects of this compound on Neuronal Properties

The activation of 5-HT3 receptors by this compound produces measurable changes in the electrophysiological properties of neurons. These effects can vary depending on the neuronal population and brain region.

| Parameter | Effect | Typical Magnitude | Brain Region / Neuron Type | Reference |

| Membrane Potential | Depolarization | 5 - 15 mV | Hippocampal Interneurons, Cortical Interneurons | |

| Firing Rate | Increase | Variable, can be >100% increase | Prefrontal Cortex Interneurons, DRG Neurons | |

| Inward Current | Generation | -50 to -300 pA | Dorsal Root Ganglion (DRG) Neurons | |

| Postsynaptic Potentials | Reduction (in some cases) | Concentration-dependent | CA1 Pyramidal Neurons | |

| GABA Release | Increase (indirectly) | Frequency & Amplitude Increase | Hippocampus, Cortex |

Note: Magnitudes are illustrative and can vary significantly based on experimental conditions.

Diverse Effects on Neuronal Excitability

While the primary effect of this compound is excitatory, its impact on a neural circuit can be complex due to the diversity of neurons expressing 5-HT3 receptors.

-

Direct Excitation: In many neurons, particularly in the peripheral nervous system and on certain central interneurons, this compound directly causes depolarization and action potential firing.

-

Indirect Inhibition: this compound can excite inhibitory GABAergic interneurons. This leads to an increased release of GABA, which then hyperpolarizes and inhibits postsynaptic principal neurons, such as pyramidal cells in the hippocampus and cortex. This mechanism demonstrates how a direct excitatory effect on one cell type can result in an overall inhibitory effect on a circuit.

-

Presynaptic Modulation: 5-HT3 receptors are also located on presynaptic terminals, where their activation can modulate the release of other neurotransmitters, including GABA, glutamate, and dopamine. For instance, in some sensory neurons, 5-HT3 receptor activation is sufficient to increase the spontaneous release of neurotransmitters.

Key Experimental Protocols

Investigating the effects of this compound requires precise methodologies. The whole-cell patch-clamp technique is a cornerstone for these studies.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of membrane potential and ionic currents from a single neuron.

Objective: To measure changes in resting membrane potential, input resistance, and action potential firing frequency in response to this compound.

Methodology:

-

Tissue Preparation: Acute brain slices (e.g., from the hippocampus or prefrontal cortex) are prepared from rodents. Alternatively, cultured neurons or heterologous expression systems (e.g., Xenopus oocytes or HEK cells expressing 5-HT3 receptors) can be used.

-

Cell Identification: Neurons of interest are identified visually using differential interference contrast (DIC) microscopy.

-

Patching: A glass micropipette filled with an internal solution is brought into contact with the neuronal membrane. A high-resistance "giga-seal" is formed before rupturing the membrane patch to gain electrical access to the cell's interior ("whole-cell" configuration).

-

Recording:

-

Current-Clamp Mode: The membrane potential is recorded. A baseline resting potential and firing response to a depolarizing current step are established.

-

Voltage-Clamp Mode: The membrane potential is held constant (e.g., at -70 mV) to record the ionic currents flowing across the membrane.

-

-

Drug Application: this compound is applied to the bath solution at known concentrations (e.g., 1-50 µM).

-

Data Acquisition: Changes in membrane potential, firing rate (in current-clamp), or inward currents (in voltage-clamp) are recorded during drug application.

-

Washout: The drug is washed out with a control solution to observe the reversibility of the effects.

-

Analysis: The magnitude of depolarization, the change in firing frequency, and the amplitude of the inward current are quantified.

Calcium Imaging

Objective: To visualize and quantify the increase in intracellular calcium concentration ([Ca2+]) resulting from 5-HT3 receptor activation.

Methodology:

-

Cell Loading: Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or GCaMP).

-

Imaging: A fluorescence microscope is used to monitor the changes in fluorescence intensity of the dye over time, which corresponds to changes in intracellular [Ca2+].

-

Stimulation: A baseline fluorescence is established before applying this compound.

-

Data Analysis: The change in fluorescence upon agonist application is measured, indicating a transient increase in intracellular calcium due to influx through the 5-HT3 receptor channel and potentially voltage-gated calcium channels.

Applications in Research and Drug Development

This compound is an indispensable tool for:

-

Probing Circuit Function: Elucidating the role of 5-HT3-expressing neurons, particularly inhibitory interneurons, in shaping network activity.

-

Target Validation: Studying the physiological and pathological roles of the 5-HT3 receptor in conditions like nausea, irritable bowel syndrome, pain, and cognitive disorders.

-

Screening Assays: Serving as a reference agonist in the development of novel 5-HT3 receptor antagonists (setrons) and other modulators.

By providing a direct and rapid excitatory input to specific neuronal populations, this compound allows researchers to precisely manipulate and study the complex dynamics of the serotonergic system.

References

- 1. 2-Methyl-5-hydroxytryptamine - Wikipedia [en.wikipedia.org]

- 2. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 4. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Methyl-5-HT Electrophysiology in Brain Slices